2-Chloro-4-cyclopropylbenzonitrile
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Overview
Description
2-Chloro-4-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-cyclopropylbenzonitrile can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or dimethylformamide at elevated temperatures .
Another method involves the direct ammoxidation of 2-chlorotoluene using a catalyst such as V2O5/Al2O3 in a fixed bed reactor at atmospheric pressure . This method is advantageous due to its one-step nature and the use of readily available starting materials.
Industrial Production Methods
Industrial production of this compound often relies on scalable methods like the Suzuki–Miyaura coupling due to its efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 2-amino-4-cyclopropylbenzonitrile or 2-thio-4-cyclopropylbenzonitrile.
Oxidation: Formation of 2-chloro-4-cyclopropylbenzoic acid.
Reduction: Formation of 2-chloro-4-cyclopropylbenzylamine.
Scientific Research Applications
2-Chloro-4-cyclopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
4-Cyclopropylbenzonitrile: Lacks the chlorine atom, which may affect its reactivity and interaction with other molecules.
2-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of a cyclopropyl group, leading to different electronic and steric properties.
Uniqueness
2-Chloro-4-cyclopropylbenzonitrile is unique due to the presence of both a chlorine atom and a cyclopropyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H8ClN |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-chloro-4-cyclopropylbenzonitrile |
InChI |
InChI=1S/C10H8ClN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2 |
InChI Key |
SSIJFCUIPSSEAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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